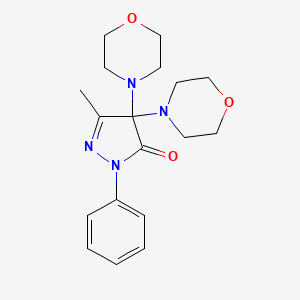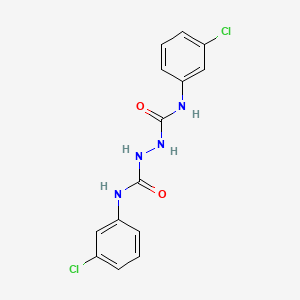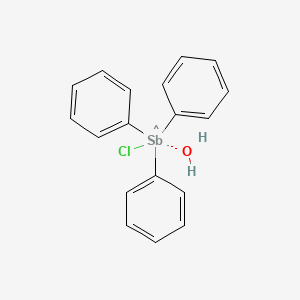
3-Methyl-4,4-dimorpholino-1-phenyl-1H-pyrazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4,4-dimorpholino-1-phenyl-1H-pyrazol-5(4H)-one is a synthetic organic compound belonging to the pyrazolone family. This compound is characterized by its unique structure, which includes a pyrazolone core substituted with a phenyl group, a methyl group, and two morpholino groups. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4,4-dimorpholino-1-phenyl-1H-pyrazol-5(4H)-one typically involves the following steps:
Formation of the pyrazolone core: This can be achieved by the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions to form 1-phenyl-3-methyl-5-pyrazolone.
Introduction of morpholino groups: The 4,4-dimorpholino substitution can be introduced by reacting the pyrazolone intermediate with morpholine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-4,4-dimorpholino-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholino groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated sites.
Substitution: Substituted derivatives with new functional groups replacing the morpholino groups.
Applications De Recherche Scientifique
3-Methyl-4,4-dimorpholino-1-phenyl-1H-pyrazol-5(4H)-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Biological Research: The compound is used in studies investigating its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 3-Methyl-4,4-dimorpholino-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Lacks the morpholino substitutions.
4,4-Dimorpholino-1-phenyl-1H-pyrazol-5(4H)-one: Lacks the methyl group.
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one: Lacks the morpholino groups.
Uniqueness
3-Methyl-4,4-dimorpholino-1-phenyl-1H-pyrazol-5(4H)-one is unique due to the presence of both the methyl group and the dimorpholino substitutions on the pyrazolone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
18630-79-0 |
|---|---|
Formule moléculaire |
C18H24N4O3 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
5-methyl-4,4-dimorpholin-4-yl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C18H24N4O3/c1-15-18(20-7-11-24-12-8-20,21-9-13-25-14-10-21)17(23)22(19-15)16-5-3-2-4-6-16/h2-6H,7-14H2,1H3 |
Clé InChI |
XLPGEMTWLSUNBL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=O)C1(N2CCOCC2)N3CCOCC3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 2-{[2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoyl]amino}-3-hydroxypropanoate](/img/structure/B11949825.png)



![N'-[(E)-(2-hydroxyphenyl)methylidene]undec-10-enehydrazide](/img/structure/B11949864.png)
![2-Phenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B11949871.png)


![2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11949899.png)


